(3S,5R)-1-benzyl-5-(4-methylpiperazine-1-carbonyl)piperidine-3-carboxylic acid
Description
(3S,5R)-1-benzyl-5-(4-methylpiperazine-1-carbonyl)piperidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a benzyl group, and a piperazine moiety
Properties
IUPAC Name |
(3S,5R)-1-benzyl-5-(4-methylpiperazine-1-carbonyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-20-7-9-22(10-8-20)18(23)16-11-17(19(24)25)14-21(13-16)12-15-5-3-2-4-6-15/h2-6,16-17H,7-14H2,1H3,(H,24,25)/t16-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXPKYZGBOLEID-SJORKVTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CC(CN(C2)CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)[C@@H]2C[C@@H](CN(C2)CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-1-benzyl-5-(4-methylpiperazine-1-carbonyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the [2+2+2] cycloaddition reaction, which is highly efficient for preparing complex polycyclic compounds . This reaction often employs transition-metal catalysts such as cobalt, nickel, iridium, or rhodium, in combination with chiral ligands to achieve high enantio- and diastereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-1-benzyl-5-(4-methylpiperazine-1-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the molecule, with common reagents including halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
The reactions mentioned above often require specific conditions, such as controlled temperatures, solvents, and catalysts, to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S,5R)-1-benzyl-5-(4-methylpiperazine-1-carbonyl)piperidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions with enzymes or receptors.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,5R)-1-benzyl-5-(4-methylpiperazine-1-carbonyl)piperidine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects . These interactions can modulate signaling pathways, alter gene expression, or inhibit enzyme activity, depending on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in dyes and herbicides.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Bromomethyl methyl ether: A chemical used in organic synthesis.
Uniqueness
(3S,5R)-1-benzyl-5-(4-methylpiperazine-1-carbonyl)piperidine-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
